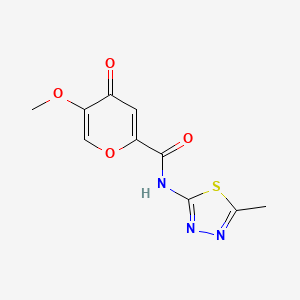
N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide, or NFMC, is a synthetic compound that has been studied for its potential therapeutic applications. NFMC has been found to possess a variety of biochemical, physiological, and pharmacological properties, and has been used in a number of scientific research studies. In
作用机制
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the receptor . This interaction results in the disruption of the signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects multiple biochemical pathways. These include the Ras/Raf pathway and the PI3K/Akt pathways , which are involved in tumor growth and angiogenesis . The disruption of these pathways leads to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . The overall effect is a reduction in uncontrolled cell growth, which is a hallmark of cancer .
Pharmacokinetics
Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species
Result of Action
The result of the compound’s action is a decrease in the proliferation of cancer cells. By inhibiting the EGFR tyrosine kinase, the compound disrupts the signaling pathways that promote cell growth and proliferation . This leads to a reduction in uncontrolled cell growth, which is a characteristic feature of cancer .
实验室实验的优点和局限性
The use of NFMC in laboratory experiments has a number of advantages. First, it is a relatively inexpensive compound, making it a cost-effective option for research. Second, it is relatively stable and has a long shelf life. Third, it is relatively easy to synthesize, making it a suitable option for laboratory experiments.
However, there are also a number of limitations to the use of NFMC in laboratory experiments. First, it is not approved for human use, making it unsuitable for clinical studies. Second, it is not known to be highly bioavailable, making it difficult to measure its effects in laboratory studies. Third, it can be toxic at high doses, making it important to use caution when handling NFMC in laboratory experiments.
未来方向
There are a number of potential future directions for the use of NFMC. First, it could be studied for its potential to treat a variety of diseases, such as cancer, inflammation, and neurological disorders. Second, it could be studied for its potential to improve heart health and reduce the risk of stroke. Third, it could be studied for its potential to reduce the risk of certain infections. Fourth, it could be studied for its potential to improve the effectiveness of certain drugs. Fifth, it could be studied for its potential to improve the safety and efficacy of certain treatments. Finally, it could be studied for its potential to improve the quality of life for patients with certain medical conditions.
合成方法
NFMC can be synthesized through a number of methods. The most commonly used approach is the reaction of an aryl chloride with an amide. This reaction leads to the formation of a diazonium salt, which can then be reacted with an amide to form NFMC. Other methods of synthesis include the reaction of an aryl halide with an amide, the reaction of an aryl halide with an amine, and the reaction of an aryl halide with a nitrile.
科学研究应用
NFMC has been studied for its potential therapeutic applications. It has been found to possess a variety of biochemical, physiological, and pharmacological properties, and has been used in a number of scientific research studies. For example, NFMC has been studied for its potential to inhibit the growth of certain bacteria, fungi, and viruses. It has also been studied as a potential treatment for various cancers, including prostate and breast cancer. In addition, NFMC has been studied for its potential to reduce inflammation, improve heart health, and reduce the risk of stroke.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3/c1-20-12-6-16-10(5-11(12)18)13(19)17-7-2-3-9(15)8(14)4-7/h2-6H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFHXUXMEZWAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(pyridin-3-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B6423015.png)

![1-[2-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423033.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6423040.png)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B6423043.png)

![N-[(2-chlorophenyl)methyl]-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6423055.png)
![N-(4-chlorophenyl)-2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6423063.png)
![N-(2,4-difluorophenyl)-2-{5-methoxy-4-oxo-2-[(phenylsulfanyl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6423082.png)
![N-benzyl-2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B6423086.png)
![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B6423092.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea](/img/structure/B6423116.png)
![2-[(4-ethylphenoxy)methyl]-5-methoxy-1H-1,3-benzodiazole](/img/structure/B6423124.png)